molecular formula C13H19NO B13257771 N-(1-cyclopropylethyl)-2-ethoxyaniline

N-(1-cyclopropylethyl)-2-ethoxyaniline

Cat. No.: B13257771
M. Wt: 205.30 g/mol
InChI Key: NJDXQYAVUNAICP-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-ethoxyaniline is an organic compound that features a cyclopropyl group attached to an ethyl group, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-ethoxyaniline typically involves the reaction of 2-ethoxyaniline with a cyclopropyl ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-ethoxyaniline attacks the electrophilic carbon of the cyclopropyl ethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-ethoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2-ethoxyaniline is unique due to its combination of a cyclopropyl group with an ethoxyaniline moiety, providing distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1-cyclopropylethyl)-2-ethoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a cyclopropyl group and an ethoxy substituent attached to an aniline moiety. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 191.27 g/mol. The unique structural components contribute to its diverse biological activities.

Property Details
Molecular FormulaC12H17NC_{12}H_{17}N
Molecular Weight191.27 g/mol
Functional GroupsCyclopropyl, Ethoxy, Aniline

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group introduces strain in molecular structures, which can enhance binding interactions and modulate biological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a ligand for various enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Receptor Modulation : It has been suggested that this compound can bind to receptors involved in inflammatory pathways, thus impacting conditions like cancer and neurodegenerative diseases .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound shows potential in inhibiting pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Neuroprotective Effects : Preliminary investigations indicate possible neuroprotective qualities, which could be beneficial in the context of neurodegenerative disorders.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    • In vivo studies using xenograft models showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of key signaling pathways .
  • Neuroprotection :
    • Research highlighted its ability to protect neuronal cells from oxidative stress-induced damage, indicating its potential application in treating conditions like Alzheimer's disease.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-ethoxyaniline

InChI

InChI=1S/C13H19NO/c1-3-15-13-7-5-4-6-12(13)14-10(2)11-8-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3

InChI Key

NJDXQYAVUNAICP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

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